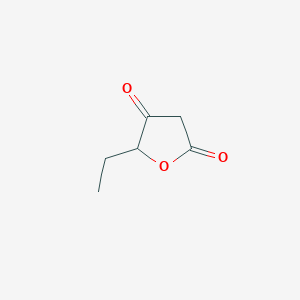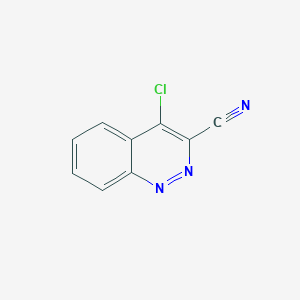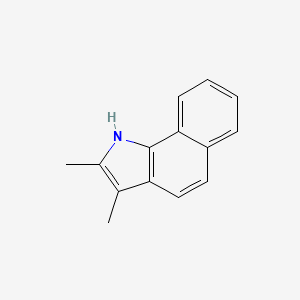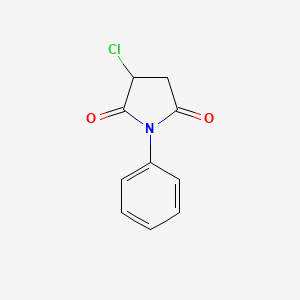
3-Chloro-1-phenylpyrrolidine-2,5-dione
Overview
Description
3-Chloro-1-phenylpyrrolidine-2,5-dione is a chemical compound with the linear formula C10H6ClNO2 . It has a molecular weight of 207.618 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones starts with the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This compound then affords 3-chloro-1-aryl pyrrolidine-2,5-diones by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-phenylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antimicrobial and Antifungal Properties
3-Chloro-1-phenylpyrrolidine-2,5-dione and its derivatives have been studied for their antimicrobial and antifungal properties. Research by Cvetković et al. (2019) showed that certain synthesized derivatives exhibited significant in vitro antifungal activities against several test fungi. Notably, the bromo derivative was highlighted as a potential novel fungicide due to its broad-spectrum inhibitory activities against a range of fungi (Cvetković et al., 2019). Similarly, a study by Fujinami et al. (1971) found that specific dihalo-substituted derivatives were highly effective against Sclerotinia sclerotiorum, a significant agricultural pathogen (Fujinami et al., 1971).
Steroid Sulphatase Inhibition
Derivatives of 3-Chloro-1-phenylpyrrolidine-2,5-dione have been modified to produce potential inhibitors of the steroid sulphatase enzyme. Hassanzadeh et al. (2006) demonstrated that certain sulphinic acid derivatives of 3-phenylpyrrolidine-2,5-diones were effective inhibitors of human placental steroid sulphatase, with one compound being twice as potent as the known inhibitor danazol (Hassanzadeh et al., 2006).
Structure-Activity Relationship Studies
The relationship between chemical structure and biological activity of 3-Chloro-1-phenylpyrrolidine-2,5-dione derivatives has been a focus of several studies. Park et al. (1997) conducted an analysis revealing essential structural features for antifungal effect, such as the presence of an intact-NCO group and benzene moiety, and specific distances between substituents (Park et al., 1997).
Enzyme Inhibition and Analgesic Potential
Research has also focused on the potential of 3-Chloro-1-phenylpyrrolidine-2,5-dione derivatives as enzyme inhibitors and analgesics. Trukhanova et al. (2021) synthesized derivatives that showed promise as analgesic agents, revealing the versatility of these compounds in therapeutic applications (Trukhanova et al., 2021).
properties
IUPAC Name |
3-chloro-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITPIKUGPTUBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287818 | |
| Record name | SBB039553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-phenylpyrrolidine-2,5-dione | |
CAS RN |
36342-11-7 | |
| Record name | 3-Chloro-1-phenyl-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36342-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036342117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB039553 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




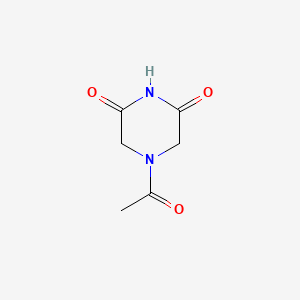
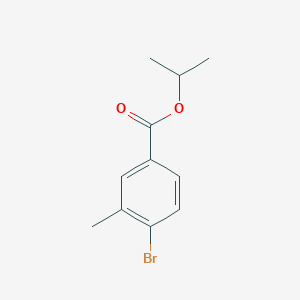
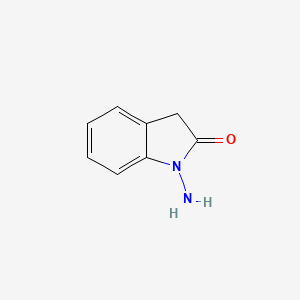


![Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-](/img/structure/B3351471.png)
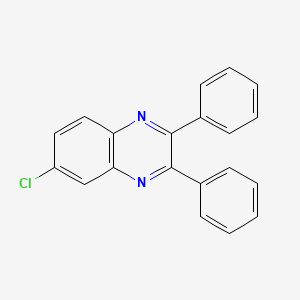
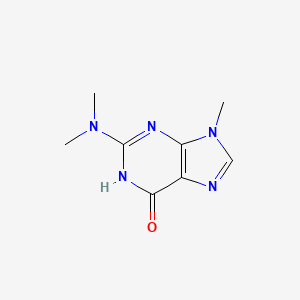
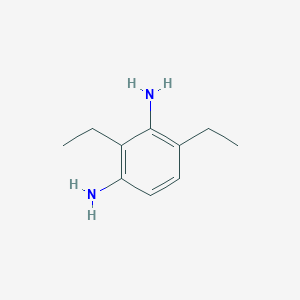
![(4R)-3-[(2S)-3-Methyl-1-oxo-2-[(phenylmethoxy)methyl]butyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B3351502.png)
